SR 3576
Overview
Description
- SR-3576 is a potent and selective inhibitor of JNK3 (c-Jun N-terminal kinase 3) with an IC50 of 7 nM .
- JNKs are members of the mitogen-activated protein kinase (MAPK) family, involved in cellular responses to stress, inflammation, and apoptosis.
- SR-3576’s chemical structure consists of aminopyrazole moieties.
Mechanism of Action
Target of Action
SR 3576, also known as Aminopyrazole inhibitor 3576, is a highly potent and selective inhibitor of JNK3 . JNK3 is a member of the c-Jun N-terminal kinases (JNK) family, which plays a crucial role in cellular processes such as inflammation, apoptosis, and cellular differentiation .
Mode of Action
This compound interacts with JNK3 by binding to its active site, thereby inhibiting its activity . The inhibition of JNK3 by this compound is highly potent, with an IC50 value of 7 nM , indicating that it can effectively inhibit JNK3 even at low concentrations.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the MAPK/ERK pathway . This pathway is involved in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting JNK3, this compound can modulate the MAPK/ERK pathway, potentially leading to altered cellular responses.
Pharmacokinetics
It is known that this compound is soluble in dmso , which suggests that it could be administered in a solution form for better absorption and bioavailability
Result of Action
The inhibition of JNK3 by this compound can lead to changes in cellular responses, given the role of JNK3 in cellular processes such as inflammation and apoptosis . .
Biochemical Analysis
Biochemical Properties
SR 3576 interacts with JNK3, a protein kinase involved in various cellular processes such as inflammation, apoptosis, and cell differentiation . The IC50 values for JNK3 and p38 are 7 nM and 20 μM, respectively, indicating its high selectivity for JNK3 .
Cellular Effects
The compound exerts its effects on various types of cells, particularly neurons. It has been shown to protect human dopaminergic neurons against neurotoxin-induced mitochondrial dysfunction .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting JNK3. This inhibition is achieved through binding interactions with the kinase, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that the compound is soluble in DMSO to 100 mM and is stable under desiccating conditions .
Metabolic Pathways
Given its role as a JNK3 inhibitor, it likely interacts with enzymes and cofactors involved in the JNK signaling pathway .
Transport and Distribution
Given its solubility in DMSO, it is likely that it can readily diffuse across cell membranes .
Subcellular Localization
Given its role as a JNK3 inhibitor, it is likely that it localizes to areas where JNK3 is present, such as the cytoplasm and nucleus .
Preparation Methods
- Synthetic routes: While specific synthetic methods for SR-3576 are not widely documented, medicinal chemistry efforts have led to its discovery.
- Reaction conditions: These details remain proprietary, but researchers typically optimize reaction conditions for yield and purity.
- Industrial production: Information on large-scale production methods is limited due to its research-oriented nature.
Chemical Reactions Analysis
- SR-3576 likely undergoes reactions typical of aminopyrazole compounds:
- Oxidation: Oxidative processes may modify functional groups.
- Reduction: Reduction reactions could lead to the formation of related derivatives.
- Substitution: Substituents on the aminopyrazole ring may be replaced.
- Common reagents: These would include oxidants, reducing agents, and nucleophiles.
- Major products: SR-3576 derivatives resulting from these reactions are not explicitly reported.
Scientific Research Applications
- Chemistry: SR-3576 serves as a valuable tool for studying JNK3-related pathways.
- Biology: Researchers use it to investigate cellular stress responses, apoptosis, and inflammation.
- Medicine: Its potential therapeutic applications include neuroprotection, anti-inflammatory effects, and cancer treatment.
- Industry: SR-3576’s industrial applications are limited due to its research focus.
Comparison with Similar Compounds
- SR-3576’s uniqueness lies in its high selectivity for JNK3 over p38 (over 2800-fold selectivity) .
- Similar compounds: Other JNK inhibitors include SP600125, JNK-IN-8, and CC-401.
Properties
IUPAC Name |
3-[4-[(3-methylphenyl)carbamoylamino]pyrazol-1-yl]-N-(3,4,5-trimethoxyphenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O5/c1-17-7-5-9-19(11-17)30-27(34)31-21-15-28-32(16-21)22-10-6-8-18(12-22)26(33)29-20-13-23(35-2)25(37-4)24(14-20)36-3/h5-16H,1-4H3,(H,29,33)(H2,30,31,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFAYLZZDJGFGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CN(N=C2)C3=CC=CC(=C3)C(=O)NC4=CC(=C(C(=C4)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743977 | |
Record name | 3-(4-{[(3-Methylphenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1164153-22-3 | |
Record name | 3-(4-{[(3-Methylphenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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